molecular formula C9H7BrClFO2 B2455118 Ethyl 4-bromo-2-chloro-5-fluorobenzoate CAS No. 1228376-44-0

Ethyl 4-bromo-2-chloro-5-fluorobenzoate

Cat. No.: B2455118
CAS No.: 1228376-44-0
M. Wt: 281.51
InChI Key: ARCBMMVXJYQHTQ-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-chloro-5-fluorobenzoate is an organic compound with the molecular formula C9H7BrClFO2 It is a derivative of benzoic acid and is characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring

Properties

IUPAC Name

ethyl 4-bromo-2-chloro-5-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrClFO2/c1-2-14-9(13)5-3-8(12)6(10)4-7(5)11/h3-4H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCBMMVXJYQHTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-2-chloro-5-fluorobenzoate typically involves the esterification of 4-bromo-2-chloro-5-fluorobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as distillation and recrystallization to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-bromo-2-chloro-5-fluorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine, chlorine, and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: The ester group can be oxidized to form carboxylic acids.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

Major Products:

    Substitution: Products include derivatives with different functional groups replacing the halogens.

    Reduction: Products include alcohols or amines.

    Oxidation: Products include carboxylic acids.

Scientific Research Applications

Ethyl 4-bromo-2-chloro-5-fluorobenzoate has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound is used in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-bromo-2-chloro-5-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms on the benzene ring can enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Ethyl 4-bromo-2-chloro-5-fluorobenzoate can be compared with other similar compounds, such as:

    Methyl 5-bromo-4-chloro-2-fluorobenzoate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    This compound: Similar structure but with different positions of halogen atoms.

The uniqueness of this compound lies in its specific arrangement of halogen atoms, which can influence its reactivity and binding properties.

Biological Activity

Ethyl 4-bromo-2-chloro-5-fluorobenzoate is a halogenated benzoate derivative that has garnered attention in the fields of medicinal chemistry and biological research due to its potential biological activities. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, applications in pharmacology, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by the presence of three halogen substituents (bromine, chlorine, and fluorine) on the benzene ring, which significantly influences its reactivity and biological properties. The molecular formula is C9H7BrClFO2C_9H_7BrClFO_2, and its structure can be represented as follows:

Ethyl 4 bromo 2 chloro 5 fluorobenzoate\text{Ethyl 4 bromo 2 chloro 5 fluorobenzoate}

The biological activity of this compound is primarily attributed to its interaction with various biological macromolecules. The halogen atoms enhance binding affinity to target proteins, which may lead to modulation of enzyme activities or receptor functions.

  • Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
  • Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties, potentially inhibiting the growth of various bacterial strains.
  • Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further investigation is needed to elucidate the underlying mechanisms.

Antimicrobial Activity

A study conducted on a range of halogenated benzoates, including this compound, demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several bacterial strains, revealing that the compound's activity correlates with its halogen substitution pattern.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Anticancer Activity

In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. A notable study reported a dose-dependent reduction in cell viability in breast cancer cells (MCF-7) treated with the compound.

Concentration (µM) Cell Viability (%)
0100
1080
5050
10030

The compound appears to induce apoptosis through the activation of caspase pathways, although more detailed mechanistic studies are required.

Applications in Drug Development

Given its promising biological activities, this compound is being explored as a potential lead compound for drug development. Its role as an intermediate in the synthesis of more complex organic molecules positions it well for further research in pharmaceutical applications.

  • Pharmaceutical Intermediates : It serves as a building block for synthesizing novel anticancer agents and antimicrobial drugs.
  • Biochemical Probes : The compound can be utilized in biochemical assays to study enzyme kinetics and protein interactions.

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